2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
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Overview
Description
2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a cyclopenta[b]pyridine core, which is a fused bicyclic system, and a phenyl group substituted with an isopropyl group
Preparation Methods
The synthesis of 2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyridines and cyclopentadiene derivatives.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl-substituted benzene reacts with the cyclopenta[b]pyridine core.
Amination and nitrile formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, hydroxyl groups, or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s rigid and planar structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme activity and protein-ligand interactions.
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel materials.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
2-AMINO-4-PHENYLPYRIDINE: This compound lacks the cyclopenta ring and the isopropyl group, making it less rigid and potentially less biologically active.
4-ISOPROPYLPHENYLAMINE: This compound lacks the pyridine and cyclopenta rings, making it structurally simpler and less likely to exhibit the same range of biological activities.
CYCLOPENTA[B]PYRIDINE DERIVATIVES: These compounds may have different substituents on the pyridine or cyclopenta rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-amino-4-(4-propan-2-ylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-11(2)12-6-8-13(9-7-12)17-14-4-3-5-16(14)21-18(20)15(17)10-19/h6-9,11H,3-5H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVIFLLTFDBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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